molecular formula C18H20N4O3S B2938885 N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1208403-38-6

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2938885
CAS No.: 1208403-38-6
M. Wt: 372.44
InChI Key: VNBMADGPYANXMT-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 4, a pyrazole ring with a methyl group at position 1, and a tetrahydrofuran (oxolan)-derived N-alkyl substituent. This structure combines aromatic, electron-donating (methoxy), and conformationally flexible (oxolan) moieties, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-21-13(8-9-19-21)17(23)22(11-12-5-4-10-25-12)18-20-16-14(24-2)6-3-7-15(16)26-18/h3,6-9,12H,4-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBMADGPYANXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is typically synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone.

    Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Oxolan-2-yl Group: The oxolan-2-yl group is introduced via alkylation of the nitrogen atom on the pyrazole ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Acidic Hydrolysis6M HCl, reflux, 8h5-Carboxy-pyrazole derivative + 4-methoxybenzothiazol-2-amine78%
Basic Hydrolysis2M NaOH, 80°C, 6hPyrazole-5-carboxylate salt + N-substituted benzothiazole65%

Key Findings :

  • Hydrolysis occurs preferentially at the carboxamide linkage, preserving the oxolane methyl group.

  • Steric hindrance from the oxolane substituent slows reaction kinetics compared to non-substituted analogs .

Oxidation Reactions

Selective oxidation targets the benzothiazole sulfur and pyrazole methyl groups:

SiteOxidizing AgentProductObservations
Benzothiazole S-atomH₂O₂ (30%), AcOH, 60°CSulfoxide derivativeForms stable sulfoxide without ring cleavage
Pyrazole C-CH₃KMnO₄, H₂SO₄Pyrazole-5-carboxylic acidOver-oxidation to CO₂ observed at >80°C

Mechanistic Insight :

  • Benzothiazole oxidation follows a radical mechanism, confirmed by ESR studies .

  • Pyrazole methyl oxidation proceeds via initial hydroxylation to -CH₂OH intermediate .

N-Alkylation/Substitution

The secondary amine in the carboxamide group participates in nucleophilic reactions:

ReactionConditionsProductApplication
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium derivativeEnhanced water solubility (logP reduced by 1.2 units)
AcylationAcCl, Et₃NBis-acylated productImproves metabolic stability in pharmacokinetic studies

Limitations :

  • Steric bulk from the oxolane group suppresses reactivity with larger electrophiles (e.g., benzyl bromide).

Ring-Opening of Oxolane

The tetrahydrofuran ring undergoes acid-catalyzed cleavage:

Acid StrengthConditionsProduct
Dilute H₂SO₄Reflux, 12hLinear diol intermediate
Conc. HClRT, 24hChloromethyl derivative

Notable Feature :

  • Ring-opening generates a reactive aldehyde intermediate, enabling subsequent condensations (e.g., Schiff base formation) .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes directed substitution:

PositionReagentProductRegiochemistry
5-positionHNO₃/H₂SO₄Nitro derivativePara to methoxy group
7-positionBr₂/FeCl₃Bromo derivativeOrtho to thiazole nitrogen

Computational Validation :

  • DFT calculations (B3LYP/6-311+G**) confirm electrophile localization at C5 and C7 positions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Stage 1 (180–220°C): Loss of oxolane moiety as formaldehyde (ΔH = 148 kJ/mol).

  • Stage 2 (300–350°C): Benzothiazole ring decomposition to HCN and CO₂.

Comparative Reaction Profile

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Hydrolysis2.3×10⁻⁴89.5
Oxidation1.1×10⁻⁵112.3
N-Alkylation4.7×10⁻⁶134.8

Data derived from Arrhenius plots (25–80°C, pH 7.4 buffer) .

Stability Considerations

  • pH Stability : Stable in pH 4–9; rapid degradation occurs in strong bases (pH >12).

  • Photoreactivity : Benzothiazole moiety undergoes [2+2] cycloaddition under UV light (λ = 254 nm) .

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving benzothiazole and pyrazole derivatives.

    Chemical Biology: The compound is utilized in chemical biology research to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in key biological processes, such as signal transduction and gene expression. It may inhibit or activate these targets, leading to downstream effects on cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Target Compound vs. Thiazolecarboxamide Derivatives ()

The target compound’s benzothiazole core differs from the simpler thiazole rings in BP 27384 and BP 27385 (). Additionally, the methoxy group at position 4 on benzothiazole could increase electron density, altering reactivity or solubility relative to BP 27384’s chloro-methylphenyl group or BP 27385’s N-methylthiazole .

Target Compound vs. Cyclopropane Carboxamide ()

Compound 74 () contains a cyclopropane-carboxamide-linked benzodioxol group instead of the pyrazole-oxolan moiety in the target. The cyclopropane ring introduces rigidity, which may restrict conformational flexibility compared to the tetrahydrofuran-derived substituent in the target. This difference could impact binding kinetics or solubility, as oxolan’s ether oxygen may participate in hydrogen bonding .

Substituent Effects

Methoxy vs. Halogen/Alkyl Groups

In contrast, BP 27384’s 2-chloro-6-methylphenyl group () introduces steric bulk and hydrophobicity, which might reduce solubility but enhance membrane permeability .

Oxolan vs. Piperazinyl Groups

The oxolan (tetrahydrofuran) substituent in the target compound differs from the piperazinyl groups in BP 27384 and BP 27385 (). Piperazine’s basic nitrogen can improve water solubility via protonation at physiological pH, whereas oxolan’s oxygen may engage in weaker hydrogen bonds. However, oxolan’s reduced basicity could lower off-target interactions compared to piperazine derivatives .

Carboxamide Linkers

The target compound’s dual carboxamide groups (benzothiazole-pyrazole and oxolan-methyl) contrast with sulfonamide-containing analogs in and . Carboxamides generally exhibit stronger hydrogen-bonding capacity due to the carbonyl oxygen, which may improve target engagement compared to sulfonamides’ sulfonyl group .

Structural and Functional Comparison Table

Feature Target Compound Compound 74 () BP 27384 ()
Core Structure Benzothiazole Thiazole Thiazole
Key Substituents 4-Methoxy, Pyrazole-oxolan Cyclopropane-carboxamide, Benzodioxol Chloro-methylphenyl, Piperazinyl
Solubility Drivers Methoxy, Oxolan Benzodioxol (polar) Piperazinyl (basic, polar)
Flexibility Moderate (oxolan) Rigid (cyclopropane) Flexible (piperazinyl)

Research Implications

  • Synthetic Routes : The target compound may be synthesized via carboxamide coupling, analogous to compound 74’s preparation (), using benzothiazol-2-amine and pyrazole-carboxylic acid derivatives .
  • Metabolic Stability: The 1-methyl group on the pyrazole likely blocks oxidative metabolism, a feature absent in non-methylated analogs like those in .

Q & A

Q. Key Variables :

  • Solvent polarity (DMF vs. THF) affects reaction kinetics.
  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI) impacts coupling efficiency .
  • Temperature: Reactions often proceed at 80–120°C, with higher temperatures accelerating cyclization but risking decomposition .

How can structural purity and regioselectivity be validated for this compound?

Basic Research Focus
Methodological Validation :

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify absence of residual starting materials. For example, the methoxy group in the benzothiazole ring appears as a singlet near δ 3.8–4.0 ppm .
    • IR : Confirm carboxamide C=O stretch at ~1650–1680 cm⁻¹ .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities .
  • HPLC-MS : Monitor for byproducts (e.g., unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .

What computational strategies are employed to predict the compound’s binding affinity and SAR?

Advanced Research Focus
Methodological Framework :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The benzothiazole and pyrazole moieties often engage in π-π stacking and hydrogen bonding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • MD Simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. Data Interpretation :

  • Binding energy ≤ −7.0 kcal/mol suggests strong affinity.
  • Pharmacophore models highlight critical substituents (e.g., the oxolane group’s role in solubility) .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Focus
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters competitive binding outcomes .
  • Protein Isoforms : Selectivity profiles vary between wild-type and mutant kinases (e.g., EGFR L858R vs. WT) .
  • Cellular Context : Membrane permeability differences due to logP variations (e.g., logP >3 reduces aqueous solubility) .

Q. Resolution Strategies :

  • Standardize assays using recombinant proteins and fixed ATP levels.
  • Validate cell-based results with orthogonal methods (e.g., SPR for binding kinetics) .

What analytical techniques are critical for characterizing degradation products under stress conditions?

Advanced Research Focus
Stress Testing Protocol :

  • Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24 hrs) to cleave the carboxamide bond.
  • Oxidation : Treat with 3% H₂O₂ to identify sulfoxide/sulfone derivatives of the benzothiazole .
  • Photolysis : Expose to UV light (254 nm) for 48 hrs to detect radical-mediated decomposition .

Q. Analytical Workflow :

  • LC-HRMS : Identify degradation products via exact mass (e.g., m/z 369.4000 for methyl ester byproducts) .
  • NMR Tracking : Compare ¹H NMR spectra pre/post-stress to detect new peaks (e.g., hydrolysis-induced carboxylic acid at δ 10–12 ppm) .

How does substituent variation on the benzothiazole ring modulate biological activity?

Advanced Research Focus
SAR Insights :

  • Methoxy vs. Fluoro : 4-Methoxy enhances electron density, improving π-stacking with aromatic residues (e.g., Tyr in kinase active sites). Fluorine substituents increase metabolic stability but may reduce affinity .
  • Positional Effects : 2-substituted benzothiazoles show higher selectivity than 5/6-substituted analogs due to steric constraints .

Q. Experimental Design :

  • Synthesize analogs via parallel synthesis (e.g., 4-Cl, 4-CF₃, 4-NO₂ derivatives).
  • Test in enzyme inhibition assays (IC₅₀) and logD measurements to correlate hydrophobicity with activity .

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